

# GNE-049 Mechanism of Action: An In-depth Technical Guide

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## Compound of Interest

Compound Name: GNE-049

Cat. No.: B607672

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## Introduction

**GNE-049** is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (p300).[1][2] These proteins are critical epigenetic regulators that play a central role in various cellular processes, including cell growth, differentiation, and survival.[1] By targeting the bromodomains of CBP and p300, **GNE-049** effectively disrupts key oncogenic signaling pathways, demonstrating significant therapeutic potential in preclinical cancer models, particularly in castration-resistant prostate cancer (CRPC).[3][4] This guide provides a comprehensive overview of the mechanism of action of **GNE-049**, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

## Core Mechanism of Action: Inhibition of CBP/p300 Bromodomains

The primary mechanism of action of **GNE-049** is its high-affinity binding to the bromodomains of CBP and p300.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of CBP/p300 to chromatin and the subsequent acetylation of histone tails, which leads to a more open chromatin structure and facilitates gene transcription.

**GNE-049** competitively inhibits the binding of acetylated lysines to the CBP/p300 bromodomains.[3] This disruption has a significant impact on the histone acetyltransferase (HAT) activity of CBP/p300, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac), particularly at enhancer regions.[5] The "enhancer-biased role" of the CBP/p300 bromodomain in histone acetylation is a key aspect of **GNE-049**'s mechanism.[5] By preventing H3K27ac deposition at enhancers, **GNE-049** effectively suppresses the expression of a range of oncogenes that are dependent on these regulatory elements for their transcription.[5][6]

## Quantitative Data

The following table summarizes the key quantitative data for **GNE-049** from biochemical and cellular assays.

Parameter	Target/Cell Line	Value	Reference
IC50	CBP Bromodomain	1.1 nM	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
	p300 Bromodomain	2.3 nM	
	BRD4	4240 nM	
EC50	MYC Expression (MV-4-11 cells)	14 nM	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Cellular Potency	BRET Assay	12 nM	<a href="#">[4]</a>

## Signaling Pathway

The following diagram illustrates the mechanism of action of **GNE-049** in the context of androgen receptor (AR) signaling in prostate cancer.

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